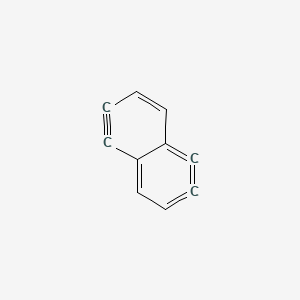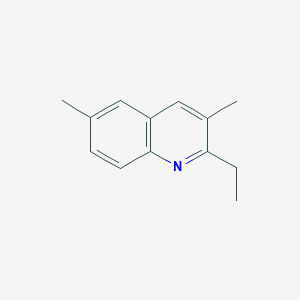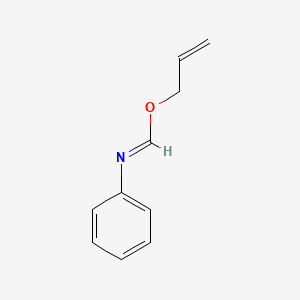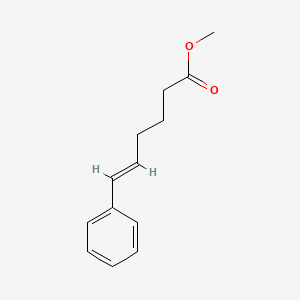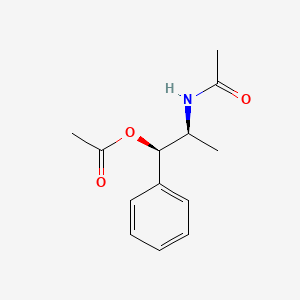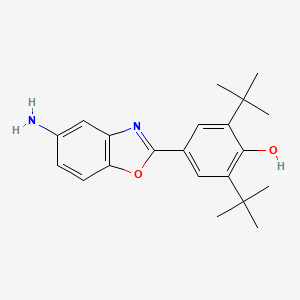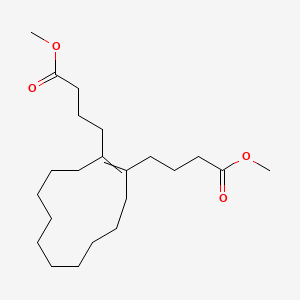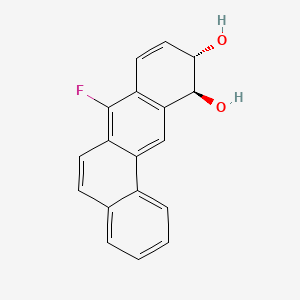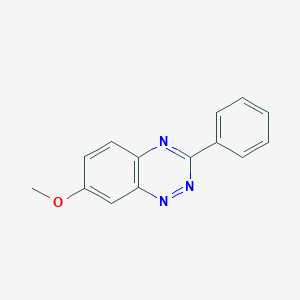
7-Methoxy-3-phenyl-1,2,4-benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-phenyl-1,2,4-benzotriazine is a heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a benzene ring fused with a triazine ring, with a methoxy group at the 7th position and a phenyl group at the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-benzotriazines, including 7-Methoxy-3-phenyl-1,2,4-benzotriazine, can be achieved through various methods. One common method involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides. This process typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. The resulting intermediate undergoes intramolecular heterocyclization to form 1,4-dihydrobenzotriazines, which are then oxidized to yield the final benzotriazine product .
Industrial Production Methods
Industrial production of 1,2,4-benzotriazines often involves large-scale cyclization reactions using similar methods as described above. The use of catalysts such as copper (I) iodide and bases like cesium carbonate can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-3-phenyl-1,2,4-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzotriazinyl radicals, while substitution reactions can introduce halogen atoms or other functional groups onto the benzene ring .
Applications De Recherche Scientifique
7-Methoxy-3-phenyl-1,2,4-benzotriazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including supramolecular organic materials and liquid crystalline phases
Mécanisme D'action
The mechanism of action of 7-Methoxy-3-phenyl-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The compound can form stable benzotriazinyl radicals, which can interact with biological molecules and disrupt their normal function. This interaction can lead to various biological effects, including antimicrobial and antiviral activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1,2,4-benzotriazine: Similar structure but lacks the methoxy group at the 7th position.
7-Methoxy-1,2,4-benzotriazine: Similar structure but lacks the phenyl group at the 3rd position.
3,5-Diphenyl-1,2,4-benzotriazine: Contains an additional phenyl group at the 5th position.
Uniqueness
7-Methoxy-3-phenyl-1,2,4-benzotriazine is unique due to the presence of both the methoxy group at the 7th position and the phenyl group at the 3rd position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
81817-15-4 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
7-methoxy-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3O/c1-18-11-7-8-12-13(9-11)16-17-14(15-12)10-5-3-2-4-6-10/h2-9H,1H3 |
Clé InChI |
SEQRUBMBSJQTAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


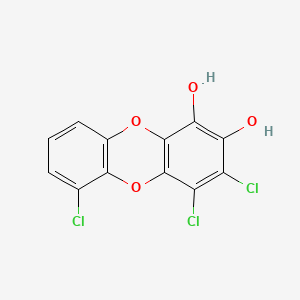

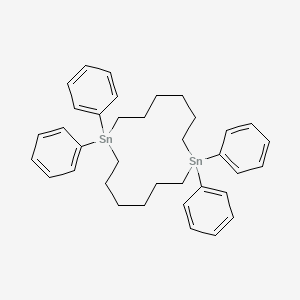
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
